Physicochemical Differentiation: LogP and Topological Polar Surface Area Versus the Unsubstituted Parent Compound
The para‑succinimido substituent meaningfully alters the compound's lipophilicity profile relative to the unsubstituted parent N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548‑86‑0). The target compound exhibits a computed XLogP3‑AA of 0.4 compared with a predicted 1.3 for the unsubstituted parent, reflecting a reduction of 0.9 log units [1], [2]. Simultaneously, the Topological Polar Surface Area (TPSA) increases from 76 Ų (parent) to 109 Ų (target) [1], [2]. Both differences are consistent with lower passive membrane permeability and potentially altered oral bioavailability for the target compound [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; TPSA = 109 Ų |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide (CAS 2034548-86-0): XLogP3-AA = 1.3 (predicted); TPSA = 76 Ų |
| Quantified Difference | ΔXLogP3-AA = −0.9 log units; ΔTPSA = +33 Ų |
| Conditions | Computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem, 2026) |
Why This Matters
A 0.9 log unit difference in XLogP and a 33 Ų increase in TPSA would be expected to produce substantially different membrane permeability and solubility profiles, making the two compounds non‑interchangeable in cell‑based assays or in vivo studies [3].
- [1] PubChem Compound Summary for CID 91629398: Computed Properties table. NCBI (2026). View Source
- [2] PubChem Compound Summary for CID 135769244 (N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide). NCBI (2026). View Source
- [3] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 5, 235–248 (2010). View Source
